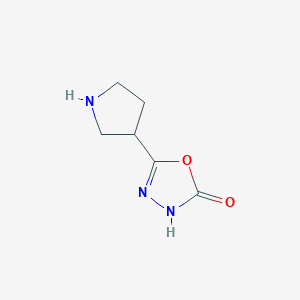

5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H9N3O2 |

|---|---|

Molecular Weight |

155.15 g/mol |

IUPAC Name |

5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one |

InChI |

InChI=1S/C6H9N3O2/c10-6-9-8-5(11-6)4-1-2-7-3-4/h4,7H,1-3H2,(H,9,10) |

InChI Key |

FMHKVCMNFSPRGK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=NNC(=O)O2 |

Origin of Product |

United States |

Synthetic Strategies for 5 Pyrrolidin 3 Yl 3h 1,3,4 Oxadiazol 2 One and Its Analogues

General Synthetic Routes to 1,3,4-Oxadiazol-2-one Systems

The 1,3,4-oxadiazol-2-one ring is a key pharmacophore found in numerous biologically active compounds. Its synthesis is a well-explored area of organic chemistry, with several reliable methods available for its construction.

Cyclization of Hydrazides (e.g., using carbon dioxide or thionyl chloride)

A primary and versatile method for synthesizing the 1,3,4-oxadiazole (B1194373) ring involves the cyclization of hydrazides or their derivatives. nih.govnih.gov The cyclodehydration of 1,2-diacylhydrazines is a classic approach, employing a variety of dehydrating agents such as phosphorus oxychloride, thionyl chloride, polyphosphoric acid, or triflic anhydride. nih.govmdpi.com

A notable and efficient route utilizes carbon dioxide (CO₂) as a C1 synthon for the construction of 1,3,4-oxadiazol-2(3H)-ones. rsc.org In one reported method, a one-pot synthesis was developed from CO₂, hydrazines, and various aldehydes. This transformation is promoted by hypoiodite (B1233010) (IO⁻), generated in situ from potassium iodide (KI) and an oxidant like tert-butyl hydroperoxide (TBHP). The reaction proceeds smoothly to afford the desired oxadiazolone products in moderate to high yields. rsc.org This method is particularly advantageous due to its use of readily available and inexpensive starting materials.

Another approach involves the use of silane-promoted cycloaddition of thiobenzhydrazides with carbon dioxide, which leads to 1,3,4-thiadiazol-2(3H)-ones, the sulfur analogues of the target oxadiazolones. rsc.org This suggests that similar strategies could be adapted for oxygen-containing counterparts.

Oxidative Cyclization Methods for 1,3,4-Oxadiazoles

Oxidative cyclization of acylhydrazone precursors provides another major pathway to the 1,3,4-oxadiazole core. mdpi.combiointerfaceresearch.com This strategy involves the formation of an N-acylhydrazone, typically by condensing an acid hydrazide with an aldehyde, followed by an oxidation-induced ring closure. biointerfaceresearch.com

A variety of oxidizing agents have been successfully employed for this transformation, each with its own scope and limitations. Common oxidants include:

Iodine (I₂) : Molecular iodine is a frequently used reagent, often in the presence of a base like potassium carbonate, to promote the oxidative cyclization of N-acylhydrazones or in one-pot reactions from hydrazides and other precursors. mdpi.comresearchgate.netacs.org

Hypervalent Iodine Reagents : Reagents such as Dess-Martin periodinane (DMP) or (diacetoxyiodo)benzene (B116549) offer mild and efficient conditions for the cyclization. rsc.orgopenmedicinalchemistryjournal.com

Metal-based Oxidants : Ceric ammonium (B1175870) nitrate (B79036) (CAN), potassium permanganate (B83412) (KMnO₄), and lead oxide (PbO₂) have also been reported to effect this transformation. mdpi.com

Other Reagents : Chloramine-T and 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) are effective oxidants for this purpose. mdpi.comnih.gov

Furthermore, photo-mediated oxidative cyclization has emerged as an additive-free method. Certain pyridinium (B92312) acylhydrazones can undergo cyclization to 1,3,4-oxadiazoles upon UV irradiation in the absence of any external photocatalyst or strong oxidant, utilizing molecular oxygen as the terminal oxidant. rsc.org

| Oxidizing Agent | Typical Conditions | Reference |

|---|---|---|

| Molecular Iodine (I₂) | K₂CO₃, O₂ | acs.org |

| Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | openmedicinalchemistryjournal.com |

| Ceric Ammonium Nitrate (CAN) | Solvent-free or in solution | mdpi.com |

| Chloramine-T | Microwave irradiation or conventional heating | nih.gov |

| UV Light / O₂ | DMSO, 342 nm UV light (for pyridinium acylhydrazones) | rsc.org |

Incorporation of the Pyrrolidine (B122466) Scaffold into Oxadiazolone Architectures

To construct the target molecule, 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one, the pyrrolidine ring must be strategically introduced. This can be achieved by starting with a pre-functionalized pyrrolidine or by constructing the pyrrolidine ring onto a molecule already containing the oxadiazole moiety.

Synthesis of 5-Oxopyrrolidine Derivatives Bearing Oxadiazole Moieties

One synthetic approach involves the construction of a 5-oxopyrrolidine (or pyrrolidinone) ring that is substituted with a pre-formed oxadiazole or a related heterocycle. Research has demonstrated the synthesis of 1-heterocyclyl-5-oxopyrrolidine-3-carboxylic acids. For instance, derivatives of 5-oxo-1-(1,3,4-thiadiazol-2-yl)pyrrolidine-3-carboxylic acid were synthesized by heating 5-substituted 1,3,4-thiadiazol-2-amines with itaconic acid. researchgate.net This reaction creates the substituted 5-oxopyrrolidine ring through a condensation-cyclization process. researchgate.net

Construction of Pyrrolidine-Oxadiazolone Conjugates (e.g., as organocatalysts)

Significant research has been conducted on the synthesis of conjugates linking the pyrrolidine framework of proline with an oxadiazolone ring, primarily for applications in organocatalysis. acs.orgnih.govacs.org These chiral bifunctional catalysts have proven effective in stereoselective reactions such as Michael and aldol (B89426) additions. researchgate.nettandfonline.com

The synthesis of these conjugates typically starts from commercially available proline. The carboxylic acid group of proline is converted into the oxadiazolone ring. This is often achieved by first converting the acid to a hydrazide, followed by reaction with a phosgene (B1210022) equivalent to form the 3,5-disubstituted 1,3,4-oxadiazol-2(3H)-one. The replacement of the polar carboxylic acid group of proline with the bioisosteric oxadiazolone ring enhances the catalyst's solubility in various organic solvents. researchgate.nettandfonline.com These synthetic precedents are highly relevant as they demonstrate the direct construction of an oxadiazolone ring onto a pyrrolidine scaffold.

| Reaction Type | Catalyst Structure | Key Performance Metrics | Reference |

|---|---|---|---|

| Asymmetric Michael Addition | Proline-Oxadiazolone Conjugate | diastereomeric ratio: >97:3, enantiomeric excess: up to 99% | acs.orgnih.govacs.org |

| Asymmetric Aldol Condensation | Proline-Oxadiazolone Conjugate | diastereomeric ratio: 97:3, enantiomeric excess: >99.9% | researchgate.nettandfonline.com |

Derivatization of 3-Pyrrolidinyl Substituted Precursors

A crucial strategy for synthesizing the target compound involves starting with a 3-substituted pyrrolidine precursor, such as 3-aminopyrrolidine (B1265635). The synthesis of optically active 3-aminopyrrolidine derivatives is well-established, often starting from precursors like L-aspartic acid or 4-hydroxy-proline. researchgate.netgoogle.com

Once obtained, the 3-aminopyrrolidine can be derivatized to build the oxadiazolone ring. For example, the amino group can be converted into a hydrazide. This could be accomplished by acylation with a suitable reagent like chloroacetyl chloride, followed by displacement with hydrazine. The resulting pyrrolidin-3-yl-acetic acid hydrazide would then be a key intermediate, ready for cyclization to the 1,3,4-oxadiazol-2-one ring using methods described in section 2.1.1. The nitrogen of the pyrrolidine ring is typically protected (e.g., as a Boc or Cbz derivative) during these transformations to prevent side reactions. google.com

Novel 3-aminopyrrolidine derivatives have been synthesized and evaluated for various biological activities, demonstrating the versatility of this scaffold for further chemical modification. nih.gov The development of derivatization reagents for chiral carboxylic acids, such as (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine, further highlights the chemical accessibility of the 3-amino position for creating more complex structures. nih.gov

Analytical Characterization of Synthesized Compounds

Spectroscopic Techniques (e.g., Nuclear Magnetic Resonance, Infrared Spectroscopy, Mass Spectrometry)

Spectroscopic analysis is fundamental to the characterization of 1,3,4-oxadiazole derivatives. While specific experimental data for this compound is not widely available, the characterization of analogous structures provides a clear indication of the expected spectral features. vulcanchem.com The combination of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provides a comprehensive picture of the molecular structure. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for mapping the carbon-hydrogen framework of these molecules. For analogous oxadiazole-pyrrolidine hybrids, proton (¹H) NMR spectra are expected to show characteristic signals for the pyrrolidine ring protons, typically resonating in the δ 1.8–3.2 ppm range. vulcanchem.com The protons on the oxadiazolone ring are anticipated to appear more upfield. vulcanchem.com In various synthesized 1,3,4-oxadiazole derivatives, aromatic protons typically appear in the downfield region (δ 7.0-8.5 ppm), while aliphatic protons, such as those from alkyl chains or other saturated rings, are found at higher field strengths. nih.govmdpi.com

Carbon (¹³C) NMR spectra are equally informative. The carbon atoms within the 1,3,4-oxadiazole ring exhibit characteristic chemical shifts, often in the range of δ 155-165 ppm, confirming the presence of the heterocyclic core. mdpi.comnih.gov For instance, in a series of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles, the oxadiazole carbons were observed around δ 162-165 ppm. nih.gov

Interactive Table: Representative ¹H NMR Chemical Shifts for 1,3,4-Oxadiazole Analogues

| Compound Class | Functional Group | Chemical Shift (δ ppm) |

|---|---|---|

| Pyrrolidine-Oxadiazolone Hybrids | Pyrrolidine Protons | 1.8 - 3.2 |

| 2-Aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles | Aromatic Protons | 7.0 - 8.3 |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic functional groups present in the molecule. Key vibrational frequencies confirm the structural integrity of the 1,3,4-oxadiazol-2-one ring and the pyrrolidine substituent. The spectra of 1,3,4-oxadiazole derivatives typically display characteristic absorption bands. A strong band corresponding to the C=O stretching vibration of the oxadiazolone ring is a key diagnostic peak. The C=N stretching vibration within the heterocyclic ring is generally observed in the 1600-1650 cm⁻¹ region. nih.govnih.gov Other important signals include C-O-C (ether linkage) stretching bands and N-N stretching. nih.gov

Interactive Table: Typical IR Absorption Frequencies for 1,3,4-Oxadiazole Derivatives

| Functional Group | Vibration Type | Frequency Range (cm⁻¹) |

|---|---|---|

| C=O (Oxadiazolone) | Stretching | ~1750-1790 |

| C=N (Oxadiazole ring) | Stretching | ~1600-1650 |

| N-N (Oxadiazole ring) | Stretching | ~1100-1250 |

| Ar-H | Stretching | ~3000-3100 |

Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the synthesized compounds and to gain insight into their fragmentation patterns, which further corroborates the proposed structure. semanticscholar.org For this compound, the predicted molecular ion peak would confirm its elemental composition. vulcanchem.com High-resolution mass spectrometry (HRMS) is often used to determine the exact mass with high precision, allowing for the unambiguous determination of the molecular formula. nih.gov Fragmentation patterns can reveal the loss of specific side chains or the cleavage of the heterocyclic rings, providing further structural evidence. vulcanchem.com For example, mass spectral data for the analogue 4-{5-[(3S)-1-(4-Nitrobenzyl)-3-pyrrolidinyl]-1,3,4-oxadiazol-2-yl}pyridine has been documented, aiding in the structural confirmation of related compounds. mzcloud.org

Crystallographic Analysis (e.g., X-ray Diffraction)

For novel 1,3,4-oxadiazole derivatives, single-crystal X-ray diffraction analysis is the gold standard for unambiguous structure elucidation. nih.gov This technique confirms the planarity of the 1,3,4-oxadiazole ring and reveals the spatial orientation of the substituents. In the case of this compound, an X-ray crystal structure would definitively establish the relative stereochemistry of the pyrrolidine ring and its point of attachment to the oxadiazole core. While a specific crystal structure for the title compound is not publicly available, analysis of related heterocyclic compounds demonstrates the power of this method in confirming molecular geometries and intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.net

Biological Activity Spectrum of 5 Pyrrolidin 3 Yl 3h 1,3,4 Oxadiazol 2 One and Derived Analogues

Investigations into Anticancer Potential

The 1,3,4-oxadiazole (B1194373) nucleus is a key pharmacophore in the design of new anticancer agents. mdpi.combiointerfaceresearch.com Its derivatives have shown potent anti-proliferative effects across various cancer cell lines, operating through diverse mechanisms of action such as the inhibition of critical enzymes and growth factors. mdpi.commdpi.com

Derivatives of 1,3,4-oxadiazole have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of benzimidazole (B57391) derivatives of 1,3,4-oxadiazole was tested for cytotoxicity against breast cancer (MCF-7), liver cancer (HepG2), and lung cancer (A549) cells, with some compounds showing stronger effects on MCF-7 cells than the reference drug, 5-fluorouracil. mdpi.com Similarly, other studies have reported 1,3,4-oxadiazole derivatives with potent activity against HepG2 and MCF-7 cell lines. mdpi.com One novel 1,3,4-oxadiazole derivative, identified as CMO, showed a dose- and time-dependent antiproliferative effect against hepatocellular carcinoma cell lines HepG2 and HCCLM3. frontiersin.org

Further studies on 2,5-disubstituted 1,3,4-oxadiazole derivatives revealed notable antiproliferative activity against human colon cancer (HCT-116) cells. nih.gov A series of newly synthesized 2-[(5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio]acetamide derivatives also exhibited excellent cytotoxic profiles against A549 lung cancer cells, with one compound in particular showing an IC₅₀ value of <0.14 μM. acs.org

Table 1: In Vitro Anticancer Activity of Selected 1,3,4-Oxadiazole Analogues

| Compound/Derivative Class | Cell Line | Activity (IC₅₀) | Reference |

|---|---|---|---|

| 2-(3-chlorobenzo[b]thiophen-2-yl)-5-(3-methoxyphenyl)-1,3,4-oxadiazole (CMO) | HCCLM3 | 27.5 µM | frontiersin.org |

| 2-((5-((2-acetamidophenoxy)methyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-chlorophenyl)acetamide (4h) | A549 | <0.14 µM | acs.org |

| Capsaicin-1,3,4-oxadiazole conjugate (20a) | NCI-H460 | 5.41 µM | nih.gov |

| Capsaicin-1,3,4-oxadiazole conjugate (20a) | SKOV3 | 6.4 µM | nih.gov |

| Capsaicin-1,3,4-oxadiazole conjugate (20a) | HCT-116 | 8.55 µM | nih.gov |

A primary mechanism behind the anticancer activity of 1,3,4-oxadiazole derivatives is the inhibition of telomerase. biointerfaceresearch.com This enzyme is crucial for maintaining telomere length in cancer cells, thereby enabling their proliferation. biointerfaceresearch.com Several 1,3,4-oxadiazole derivatives have been identified as potent telomerase inhibitors, with some showing IC₅₀ values in the sub-micromolar range, significantly lower than reference drugs. biointerfaceresearch.com These compounds are believed to suppress telomerase activity by reducing the expression of dyskerin, a key component of the telomerase complex.

Histone deacetylases (HDACs) are another important target. Certain 1,3,4-oxadiazole derivatives, particularly those combined with amino acids or designed as hydroxamic acids, have shown high selectivity and inhibitory effects against HDAC enzymes, such as HDAC8. mdpi.com The inhibition of HDAC8 by these compounds leads to the activation of the p53 tumor suppressor protein, contributing to their anticancer effects. mdpi.com

1,3,4-Oxadiazole derivatives induce cancer cell death primarily through the induction of apoptosis. Mechanistic studies have revealed that these compounds can trigger the intrinsic apoptotic pathway. mdpi.com For example, the derivative CMO was shown to significantly increase the percentage of early and late apoptotic cells in hepatocellular carcinoma cell lines. frontiersin.org This process involves the cleavage of poly (ADP-ribose) polymerase (PARP) and the activation of effector caspases like caspase-3. frontiersin.orgacs.org

The apoptotic cascade is often initiated by changes in the expression of Bcl-2 family proteins, leading to a decreased ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. mdpi.com This shift results in mitochondrial membrane depolarization, the release of cytochrome c, and the subsequent activation of caspase-9 and caspase-3. mdpi.com Furthermore, some derivatives have been shown to cause cell cycle arrest, often in the G2/M phase, which precedes apoptosis. mdpi.combiointerfaceresearch.com

Exploration of Antimicrobial Efficacy

The 1,3,4-oxadiazole scaffold is also a promising framework for the development of novel antimicrobial agents to combat the growing challenge of drug-resistant pathogens.

Analogues incorporating the 1,3,4-oxadiazole ring have shown notable antibacterial activity against both Gram-positive and Gram-negative bacteria. Studies on pyrrolidine-based compounds have highlighted their effectiveness against Staphylococcus aureus, including biofilm phenotypes. nih.gov A class of 1,3,4-oxadiazole-based small molecules has been identified that can inhibit the growth of multidrug-resistant S. aureus (MRSA) strains. One derivative, in particular, showed a 16- to 32-fold increase in activity compared to the parent compound, with a minimum inhibitory concentration (MIC₉₀) of 0.5 μg/mL against S. aureus.

Research into various series of 1,3,4-oxadiazole derivatives has confirmed their broad-spectrum potential. For example, certain pyrazine-containing 1,3,4-oxadiazoles demonstrated moderate to excellent activity against S. aureus and E. coli. Additionally, some pyrrole (B145914) benzamide (B126) derivatives showed more potent activity against S. aureus compared to E. coli, with MIC values ranging from 3.12 to 12.5 μg/mL.

Table 2: In Vitro Antibacterial Activity of Selected Analogue Classes

| Compound/Derivative Class | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole Derivative (Compound 13) | Staphylococcus aureus | 0.5 µg/mL (MIC₉₀) | |

| Pyrrole Benzamide Derivatives | Staphylococcus aureus | 3.12 - 12.5 µg/mL |

Certain novel 1,3,4-oxadiazole compounds have emerged as effective agents against the opportunistic fungal pathogen Candida albicans, a major cause of systemic infections, particularly in immunocompromised individuals. mdpi.com Two such compounds, designated LMM5 and LMM11, demonstrated in vitro antifungal activity with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. mdpi.com Another related compound, LMM6, was also highly effective against several clinical C. albicans isolates, with MIC values ranging from 8 to 32 µg/mL. acs.org Time-kill curve analysis suggested a fungistatic profile for LMM5 and LMM11. mdpi.com The proposed mechanism of action for these compounds involves the inhibition of the enzyme thioredoxin reductase, which affects the fungal cell internally. mdpi.com

Inhibition of Bacterial Enzymes (e.g., DNA gyrase, topoisomerase IV, Enoyl-ACP reductase)

The antibacterial mechanism of many heterocyclic compounds involves the inhibition of essential bacterial enzymes. For analogues of 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one, DNA gyrase and topoisomerase IV have been identified as key targets.

A series of hybridized pyrrolidine (B122466) compounds with a 1,2,4-oxadiazole (B8745197) moiety have been synthesized and evaluated for their inhibitory activity against DNA gyrase and topoisomerase IV (Topo IV). nih.gov Certain derivatives within this class have shown potent inhibition of E. coli DNA gyrase, with IC50 values in the nanomolar range, indicating strong binding and disruption of enzyme function. researchgate.netresearchgate.net For instance, some of the most effective compounds demonstrated IC50 values ranging from 92 to 112 nM against E. coli DNA gyrase. researchgate.net These values are more potent than the reference compound novobiocin (B609625), which has an IC50 of 170 nM. researchgate.netresearchgate.net

Furthermore, these pyrrolidine-oxadiazole hybrids also exhibit inhibitory effects against E. coli topoisomerase IV. researchgate.netresearchgate.net The most promising of these dual inhibitors displayed IC50 values against topoisomerase IV that were significantly lower than that of novobiocin (11 µM), with some compounds showing IC50 values of 3.50 µM and 5.80 µM. researchgate.net This dual-targeting capability is a desirable characteristic for new antibacterial agents as it can reduce the likelihood of resistance development. researchgate.net The antibacterial activity of these compounds has been demonstrated against both Gram-positive and Gram-negative bacteria, with some derivatives showing minimum inhibitory concentrations (MICs) comparable to or even better than ciprofloxacin (B1669076) against strains like S. aureus and E. coli. researchgate.net

The following table summarizes the inhibitory activities of representative pyrrolidine-oxadiazole analogues against bacterial topoisomerases.

| Compound ID | Target Enzyme | Organism | IC50 | Reference |

| Analogue 5h | DNA Gyrase | E. coli | 92 nM | researchgate.net |

| Analogue 5i | DNA Gyrase | E. coli | 112 nM | researchgate.net |

| Analogue 16 | DNA Gyrase | E. coli | 180 nM | researchgate.net |

| Analogue 17 | DNA Gyrase | E. coli | 210 nM | researchgate.net |

| Novobiocin (Reference) | DNA Gyrase | E. coli | 170 nM | researchgate.netresearchgate.net |

| Analogue 5h | Topoisomerase IV | E. coli | 3.50 µM | researchgate.net |

| Analogue 5i | Topoisomerase IV | E. coli | 5.80 µM | researchgate.net |

| Analogue 17 | Topoisomerase IV | E. coli | 13 µM | nih.gov |

| Novobiocin (Reference) | Topoisomerase IV | E. coli | 11 µM | nih.govresearchgate.net |

Assessment of Antioxidant Capabilities

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in numerous diseases. Consequently, compounds with antioxidant properties are of significant therapeutic interest. The 1,3,4-oxadiazole nucleus is a known pharmacophore that contributes to the antioxidant activity of various derivatives.

Free Radical Scavenging Assays

The antioxidant potential of 1,3,4-oxadiazole derivatives is often evaluated using in vitro assays that measure their ability to scavenge stable free radicals, such as 2,2-diphenyl-1-picrylhydrazyl (DPPH). nih.govuobaghdad.edu.iqmdpi.com Studies on various 2,5-disubstituted 1,3,4-oxadiazoles have demonstrated their capacity to act as free radical scavengers. mdpi.comresearchgate.net The scavenging activity is influenced by the nature and position of substituents on the heterocyclic ring system. researchgate.net For instance, the presence of hydroxyl or amino groups on an aromatic ring attached to the oxadiazole core can enhance antioxidant activity.

A study on a series of thiazolidin-4-one derivatives bearing a 1,3,4-oxadiazole moiety assessed their antioxidant potential using the DPPH assay. mdpi.com One of the most potent derivatives in this series demonstrated an IC50 value of 22.3 µM, which was significantly more potent than the standard antioxidant, ascorbic acid (IC50 = 111.6 µM). mdpi.com This suggests that the 1,3,4-oxadiazole scaffold can be a key component in designing effective antioxidants.

The table below presents the DPPH free radical scavenging activity of a representative 1,3,4-oxadiazole derivative compared to a standard antioxidant.

| Compound | DPPH Scavenging Activity (IC50) | Reference |

| Thiazolidinone-Oxadiazole Derivative D-16 | 22.3 µM | mdpi.com |

| Ascorbic Acid (Standard) | 111.6 µM | mdpi.com |

Protective Effects Against Oxidative Stress Models

Antitubercular Activity Studies

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health problem, and the emergence of drug-resistant strains necessitates the development of new therapeutic agents. The 1,3,4-oxadiazole ring is a common structural motif in many compounds with demonstrated antimycobacterial activity. nih.govmsptm.orgmdpi.com

Efficacy against Mycobacterium tuberculosis Strains

Numerous studies have reported the synthesis and evaluation of 1,3,4-oxadiazole derivatives against various strains of Mycobacterium tuberculosis. For example, a series of 4-(5-substituted-1,3,4-oxadiazol-2-yl)pyridine derivatives showed interesting in vitro activity against M. tuberculosis H37Rv and several clinical isolates, including drug-resistant strains. nih.gov Notably, compounds with long alkyl chains at the 5-position of the oxadiazole ring were found to be highly potent, with one derivative being 10 times more active than isoniazid (B1672263) against a drug-resistant strain. nih.gov This highlights the importance of lipophilicity in facilitating the penetration of these molecules through the mycobacterial cell wall. nih.gov

In another study, a library of hydrazide derivatives containing a 1,3,4-oxadiazole core was evaluated for antimycobacterial activity. mdpi.com Several of these compounds exhibited high activity, with MIC values of 8 µg/mL against the M. tuberculosis H37Ra attenuated strain. mdpi.com Two derivatives were particularly effective against pyrazinamide-resistant strains, with an MIC of 4 µg/mL. mdpi.com

The following table summarizes the antitubercular activity of some 1,3,4-oxadiazole derivatives against M. tuberculosis.

| Compound Series | M. tuberculosis Strain | Activity (MIC) | Reference |

| 4-(5-pentadecyl-1,3,4-oxadiazol-2-yl)pyridine | Drug-Resistant CIBIN 112 | 10x more active than isoniazid | nih.gov |

| 1,3,4-Oxadiazole-hydrazone hybrids | H37Ra (attenuated) | 8 µg/mL | mdpi.com |

| 1,3,4-Oxadiazole-hydrazone hybrids | Pyrazinamide-resistant | 4 µg/mL | mdpi.com |

| 2,5-disubstituted-1,3,4-oxadiazole (Compound 5d) | M. smegmatis | 25 µM | msptm.org |

Specific Enzymatic Inhibition Related to Mycobacterial Pathogenesis

The mechanism of action of many antitubercular drugs involves the inhibition of enzymes crucial for the survival and pathogenesis of M. tuberculosis. While the specific enzymatic targets of this compound are not yet fully elucidated, related 1,3,4-oxadiazole derivatives have been investigated for their inhibitory effects on mycobacterial enzymes.

One such target is pantothenate synthetase, an essential enzyme in the biosynthesis of coenzyme A. Molecular docking studies have suggested that 2,5-disubstituted-1,3,4-oxadiazole derivatives can bind to the active site of this enzyme, indicating their potential as pantothenate synthetase inhibitors. msptm.org Another key enzyme in mycobacterial fatty acid synthesis is enoyl-acyl carrier protein reductase (InhA). Molecular modeling studies have proposed a plausible mechanism of action for some 1,3,4-oxadiazole-containing hydrazide derivatives towards the active site of the InhA enzyme. mdpi.com

Antiviral Activity Research

The emergence of new and resilient viral pathogens necessitates the exploration of novel antiviral agents. Research into this compound and its analogues has revealed potential antiviral properties, particularly against specific viral families and through distinct mechanisms of action.

Activity against Specific Viral Families (e.g., Beta-coronaviruses)

While direct studies on the activity of this compound against Beta-coronaviruses are not extensively detailed in the available research, the broader class of 1,3,4-oxadiazole derivatives has been investigated for its antiviral potential. A study on 1,3,4-oxadiazole derivatives examined their ability to inhibit the replication of the SARS-2 virus. biotechjournal.in The findings from this research indicated that certain derivatives of 1,3,4-oxadiazole showed promising results as inhibitors of SARS-2. biotechjournal.in Two compounds, in particular, 6a and 6b, demonstrated significant inhibitory activity with IC50 values of 15.2 and 15.7 μM, respectively. biotechjournal.in

It is important to note that while these findings are for the broader class of 1,3,4-oxadiazole derivatives, they suggest a potential avenue for the investigation of this compound's specific activity against Beta-coronaviruses. Further research is required to determine the direct efficacy of this specific compound.

Interference with Viral Replication Mechanisms (e.g., viral entry)

The mechanism by which antiviral compounds exert their effects is a critical area of study. For 1,3,4-oxadiazole derivatives, research has pointed towards interference with viral replication. One study on a series of 2-(5-alkyl-1,3,4-oxadiazol-2-yl)-3H-benzo[f]chromen-3-ones evaluated their in vitro antiviral activity against camelpox and buffalopox viruses. nih.govnih.gov However, the specific compound tested, 4b, did not show any inhibitory activity against the replication of these viruses at the tested concentrations. nih.govnih.gov This highlights the variability in antiviral activity even within the same class of compounds and underscores the need for specific testing of this compound to understand its potential to interfere with viral replication mechanisms.

Modulation of Diverse Biological Targets and Enzymes

Beyond its potential antiviral properties, this compound and its analogues have been investigated for their ability to modulate the activity of various enzymes and biological targets, indicating a broad spectrum of pharmacological potential.

Glycogen Synthase Kinase-3beta (GSK-3beta) Inhibition

Glycogen Synthase Kinase-3beta (GSK-3beta) is a serine/threonine kinase that plays a crucial role in numerous cellular processes. ekb.egnih.gov Its inhibition has been identified as a potential therapeutic strategy for a range of diseases, including neurodegenerative disorders and cancer. ekb.eg While there is no direct evidence from the provided search results detailing the GSK-3beta inhibitory activity of this compound, the exploration of novel chemical scaffolds as GSK-3beta inhibitors is an active area of research. ekb.eg The structural components of this compound, namely the pyrrolidine and 1,3,4-oxadiazole rings, are present in various biologically active molecules, suggesting that this compound could be a candidate for future investigation as a GSK-3beta inhibitor.

Thymidine (B127349) Phosphorylase Inhibition

Thymidine phosphorylase (TP) is an enzyme that is overexpressed in several types of cancer and is associated with angiogenesis and tumor progression. nih.govrjpbr.com Consequently, inhibitors of TP are being investigated as potential anticancer agents. nih.govrjpbr.com The 1,3,4-oxadiazole scaffold has been identified as a key element in the design of TP inhibitors. nih.govrjpbr.com Several studies have reported on the synthesis and evaluation of 1,3,4-oxadiazole derivatives as potent TP inhibitors. For instance, isatin-based oxadiazole analogs have been synthesized and shown to have inhibitory potential against thymidine phosphorylase. Another study highlighted that 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thione derivatives exhibited potent inhibitory activity against the thymidine phosphorylase enzyme. nih.gov These findings suggest that the 1,3,4-oxadiazole moiety within this compound could contribute to thymidine phosphorylase inhibitory activity, warranting further investigation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition (related pyrrolidine derivatives)

Dipeptidyl Peptidase-IV (DPP-IV) is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for type 2 diabetes. nih.govmdpi.com The pyrrolidine ring is a crucial structural feature in many potent DPP-IV inhibitors. nih.govnih.gov Numerous studies have focused on the design and synthesis of pyrrolidine-containing compounds as DPP-IV inhibitors. For example, a study on piperazinopyrrolidine analogs identified a compound with an IC50 value of 3.73 μM for DPP-IV inhibition. nih.gov Another study on β-amino pyrrole-2-carbonitrile (B156044) analogs reported a highly potent compound with an IC50 value of 0.01 μM. nih.gov These examples underscore the importance of the pyrrolidine moiety for DPP-IV inhibition.

The table below summarizes the DPP-IV inhibitory activity of some representative pyrrolidine derivatives, providing a context for the potential activity of this compound.

| Compound Class | Example Compound | DPP-IV IC50 (μM) |

| Piperazinopyrrolidine Analogs | 1-(2-(4-(7-chloro-4-quinolyl) piperazin-1-yl) acetyl) pyrrolidine | 3.73 nih.gov |

| β-amino pyrrole-2-carbonitrile analogs | Compound 55 | 0.01 nih.gov |

Given that this compound contains a pyrrolidine ring, it is plausible that this compound or its derivatives could exhibit DPP-IV inhibitory activity. However, specific experimental data for this compound is needed to confirm this hypothesis.

G Protein-Coupled Receptor 88 (GPR88) Agonism (1,3,4-oxadiazole bioisosteres)

The orphan G protein-coupled receptor 88 (GPR88), predominantly expressed in the striatum, has emerged as a significant target for neuropsychiatric disorders. nih.govnih.gov Although its endogenous ligand remains unknown, research has focused on developing synthetic agonists to probe its functions. nih.gov Medicinal chemistry efforts have identified that the 1,3,4-oxadiazole ring can serve as an effective bioisostere for an amide functionality in GPR88 agonists, leading to compounds with improved potency. nih.govacs.org

In a study focused on developing GPR88 small-molecule agonist probes, researchers designed and synthesized a series of novel 1,3,4-oxadiazole bioisosteres derived from the 2-AMPP scaffold. rti.orgacs.org The replacement of an amide group with a 5-amino-1,3,4-oxadiazole resulted in derivatives with significantly enhanced potency and lower lipophilicity compared to the parent compounds. rti.orgacs.org For instance, compound 84 demonstrated an EC50 of 59 nM in a GPR88 overexpressing cell-based cAMP assay. rti.orgacs.org Furthermore, in a [³⁵S]GTPγS binding assay using mouse striatal membranes, compound 84 showed an EC50 of 942 nM and was inactive in membranes from GPR88 knockout mice, confirming its specific agonist activity at this receptor. rti.orgacs.org

While these 5-amino-1,3,4-oxadiazole analogues showed high potency, in vivo pharmacokinetic testing of a related compound (90 ) in rats suggested potentially limited brain permeability, indicating a need for further optimization to develop suitable probes for studying GPR88 functions in the brain. rti.orgacs.org Subsequent research has continued to explore other bioisosteric replacements, such as 1,2,3-triazoles, to develop potent, efficacious, and brain-penetrant GPR88 agonists. nih.govacs.org

| Compound | Assay | Potency (EC50) |

|---|---|---|

| Compound 84 | cAMP Assay | 59 nM rti.orgacs.org |

| Compound 84 | [³⁵S]GTPγS Binding Assay | 942 nM rti.orgacs.org |

Cyclooxygenase (COX-1, COX-2) Inhibition

The 1,3,4-oxadiazole moiety is a recognized pharmacophore in the design of anti-inflammatory agents, often acting as a bioisostere for the carboxylic acid group present in many non-steroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov This structural modification has been explored to develop new cyclooxygenase (COX) inhibitors with potentially improved activity and safety profiles. nih.govmdpi.com Research has demonstrated that incorporating a 1,3,4-oxadiazole ring into various scaffolds can yield compounds with significant inhibitory activity against both COX-1 and COX-2 isoforms. nih.govnih.gov

A study involving novel 1,3,4-oxadiazole derivatives of pyrrolo[3,4-d]pyridazinone revealed compounds with potent anti-inflammatory effects. nih.gov In vitro cyclooxygenase inhibition assays showed that these new derivatives exhibited nearly equal activity against both COX-1 and COX-2. nih.gov Notably, all tested compounds in this series demonstrated better inhibition of the COX-2 isoform than the reference drug, Meloxicam. nih.gov Further investigations into related pyrrolo[3,4-d]pyridazinone-based 1,3,4-oxadiazoles identified selective COX-2 inhibitors. mdpi.com The introduction of an arylpiperazine pharmacophore via a flexible linker to the 1,3,4-oxadiazole scaffold resulted in molecules with clear COX-2 selectivity. mdpi.com

Another series of 2,5-biaryl-1,3,4-oxadiazoles was synthesized and evaluated for COX-2 inhibitory potential. researchgate.net Several compounds from this series, particularly those featuring methylsulfonyl moieties, were identified as potent and highly selective COX-2 inhibitors, with some showing superior in vivo anti-inflammatory activity compared to celecoxib. researchgate.net

| Compound Series | Target | Observed Activity | Reference |

|---|---|---|---|

| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazoles | COX-1/COX-2 | Near-equal inhibition of both isoforms. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazoles | COX-2 | Better inhibition than Meloxicam. | nih.gov |

| Pyrrolo[3,4-d]pyridazinone-1,3,4-oxadiazoles with arylpiperazine | COX-2 | Selective COX-2 inhibition observed. | mdpi.com |

| 2,5-biaryl-1,3,4-oxadiazoles (e.g., 6b, 6e, 6f) | COX-2 | Potent and selective inhibition (IC50 = 0.48-0.89 µM). | researchgate.net |

Cholinesterase (AChE, BuChE) Inhibition (related pyrrolidine derivatives)

The pyrrolidine core is a versatile scaffold present in many biologically active compounds and is a key structural element in the development of cholinesterase inhibitors for potential use in managing Alzheimer's disease. frontiersin.orgfrontiersin.org The inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a primary therapeutic strategy to alleviate the cholinergic deficit associated with the disease. researchgate.net

Research into various pyrrolidine derivatives has yielded compounds with significant inhibitory activity against both enzymes. A series of novel dispiro[indoline-3,2′-pyrrolidine-3′,3′′-pyrrolidines] were synthesized and found to have promising efficacy against both AChE and BuChE. nih.govelsevierpure.comrsc.org Specifically, compounds 8e and 8g from this series were superior inhibitors of both enzymes, with IC50 values of 3.35 µM and 3.15 µM for AChE, and 5.63 µM and 4.74 µM for BuChE, respectively. rsc.org These compounds also demonstrated greater selectivity towards AChE over BuChE. nih.govelsevierpure.comrsc.org

In another study, 1-benzylpyrrolidine-3-amine-based derivatives were designed as multifunctional agents. nih.gov Among them, compounds 24b and 25b emerged as the most potent BuChE inhibitors, with IC50 values of 2.39 µM and 1.94 µM, respectively. nih.gov More recently, N-benzoylthiourea-pyrrolidine carboxylic acid derivatives carrying imidazole (B134444) rings were investigated as cholinesterase inhibitors. frontiersin.orgnih.gov The most active compounds, 15g and 15h , showed potent AChE inhibition with IC50 values of 0.029 µM and 0.041 µM, respectively. frontiersin.orgnih.gov These findings underscore the potential of the pyrrolidine scaffold in designing potent and selective cholinesterase inhibitors. frontiersin.org

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| Compound 8e | 3.35 rsc.org | 5.63 rsc.org |

| Compound 8g | 3.15 rsc.org | 4.74 rsc.org |

| Compound 24b | - | 2.39 nih.gov |

| Compound 25b | - | 1.94 nih.gov |

| Compound 15g | 0.029 frontiersin.orgnih.gov | - |

| Compound 15h | 0.041 frontiersin.orgnih.gov | - |

Structure Activity Relationship Sar Investigations for 5 Pyrrolidin 3 Yl 3h 1,3,4 Oxadiazol 2 One Derivatives

Influence of Pyrrolidine (B122466) Substitution Patterns on Biological Response

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, offers multiple points for substitution, allowing for fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. nih.gov The substitution pattern on the pyrrolidine ring of 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one derivatives can significantly modulate their biological activity. Key positions for modification include the nitrogen atom (N-1) and the carbon atoms of the ring.

Substitutions on the carbon atoms of the pyrrolidine ring can also have a profound impact. While the parent compound specifies a connection at the 3-position, modifications at other positions, such as the 2- or 4-positions, can alter the molecule's three-dimensional shape and its fit within a receptor's binding pocket. In a series of 5-oxopyrrolidine derivatives, compounds bearing hydrazone moieties demonstrated potent anticancer activity, with a 5-nitrothiophene substituent leading to promising and selective antimicrobial activity against multidrug-resistant Staphylococcus aureus. nih.govresearchgate.net

Table 1: Illustrative SAR of Pyrrolidine Ring Modifications in Related Heterocyclic Scaffolds

| Base Scaffold | Position of Modification | Substituent | Target/Activity | Key Finding | Reference |

|---|---|---|---|---|---|

| Pyrrolidine Oxadiazole | N-1 of Pyrrolidine | Benzyl Group | Antibacterial | Synthesis of active N-benzyl derivatives. | tandfonline.com |

| 5-Oxopyrrolidine | C-4 of Pyrrolidine | Hydrazone with 5-nitrothiophene | Anticancer, Antimicrobial (MRSA) | Potent and selective activity observed. | nih.govresearchgate.net |

| Pyrrolidine Sulfonamide | N-1 linked moiety | 4-trifluorophenyl on oxadiazole | DPP-IV Inhibition | Exhibited the best inhibition in the series. | nih.gov |

This table is for illustrative purposes and shows data from related but distinct chemical series to highlight the general principles of pyrrolidine SAR.

Effects of Substituents on the 1,3,4-Oxadiazol-2-one Ring on Potency and Selectivity

The 1,3,4-oxadiazole (B1194373) ring is a versatile scaffold whose electronic and steric properties can be modulated by substituents, thereby influencing biological activity. mdpi.com In the this compound system, the oxadiazole ring can be substituted at the N-3 position. The 1,3,4-oxadiazol-2-one moiety itself is a key pharmacophore that can interact with biological targets through hydrogen bonding. nih.gov

Studies on various 1,3,4-oxadiazole derivatives have shown that the nature of the substituent plays a critical role in determining potency and selectivity. For example, in a series of thiazolidin-4-one derivatives bearing a 1,3,4-oxadiazole ring, the presence of electron-donating groups (like -OH or -OCH₃) at the para position of a phenyl substituent increased anticancer and antioxidant potential. mdpi.com Conversely, electron-withdrawing groups (such as -Cl or -NO₂) at the same position enhanced antimicrobial activity. mdpi.com

This table is for illustrative purposes and shows data from related but distinct chemical series to highlight the general principles of 1,3,4-oxadiazole SAR.

Significance of Linker Chains and Peripheral Moieties

The introduction of linker chains and additional peripheral chemical groups to the core this compound structure can profoundly influence its biological activity. These linkers and moieties can extend the molecule into additional binding pockets of a target protein, introduce new interactions (e.g., hydrogen bonds, hydrophobic interactions), and modify physicochemical properties like solubility and membrane permeability.

For instance, research on 5-aryl-1,3,4-oxadiazol-2-amines as cholinesterase inhibitors demonstrated that decorating the 2-amino group with a long alkyl chain (e.g., dodecyl) resulted in moderate dual inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov This suggests that the hydrophobic linker chain likely occupies a hydrophobic region within the enzyme's active site gorge. nih.gov

In another example, linking an arylpiperazine pharmacophore to a pyrrolo[3,4-d]pyridazinone-oxadiazole core was explored to create dual-pharmacophore molecules with anti-inflammatory activity. nih.gov The method of linking these moieties was critical to the final biological profile. Similarly, the introduction of a thiazolidin-4-one ring to a 1,3,4-oxadiazole scaffold created conjugates with significant anticancer and antimicrobial potential, where the thiazolidinone ring acts as a crucial pharmacophore. mdpi.com These examples underscore the strategy of combining known pharmacophores through appropriate linkers to generate hybrid molecules with enhanced or novel biological activities.

Pharmacophore Identification and Lead Optimization Strategies

Pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features required for a molecule to exert a specific biological activity. For derivatives of this compound, a pharmacophore model would typically include hydrogen bond donors and acceptors (from the oxadiazolone NH and C=O groups), hydrophobic centers (from the pyrrolidine ring), and potentially positive ionizable features (from the pyrrolidine nitrogen). The 1,3,4-oxadiazole ring itself is a key component in many pharmacophore models, acting as a hydrogen bond acceptor and a rigid linker to properly orient other functional groups. nih.gov

Lead optimization is the process of refining a promising lead compound to improve its efficacy, selectivity, and pharmacokinetic properties. For oxadiazole-based compounds, a common optimization strategy involves modifying peripheral substituents to enhance target binding and improve properties like solubility. nih.gov For example, an optimization program for oxadiazole-based 5-lipoxygenase-activating protein (FLAP) inhibitors focused on modifying substituents to increase functional activity while simultaneously reducing off-target effects like hERG inhibition and improving solubility. nih.gov

Computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are integral to modern lead optimization. nih.gov Docking studies can predict the binding mode of a ligand within the active site of a target protein, providing insights that guide the rational design of new derivatives. nih.gov For a library of oxadiazole derivatives, these in silico methods can be used to screen for compounds with good predicted binding affinity and favorable ADME (absorption, distribution, metabolism, and excretion) properties before undertaking costly chemical synthesis. researcher.lifeplu.mx

Computational Chemistry and Molecular Modeling Approaches for 5 Pyrrolidin 3 Yl 3h 1,3,4 Oxadiazol 2 One

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. semanticscholar.org This method is instrumental in understanding the binding thermodynamics and identifying key interactions that stabilize the ligand-protein complex. For 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one, molecular docking simulations can be employed to screen for potential protein targets and to hypothesize its mechanism of action.

By simulating the interaction of this compound with the active sites of various enzymes or receptors, molecular docking can estimate the binding affinity, often expressed as a docking score or binding energy. researchgate.net These values help in ranking potential targets and prioritizing experimental validation. For instance, the 1,3,4-oxadiazole (B1194373) scaffold is known to interact with a range of biological targets, including enzymes like cyclooxygenases and fatty acid amide hydrolase (FAAH). nih.govnih.gov Docking studies could reveal whether the pyrrolidine (B122466) substituent enhances or modifies these interactions.

A hypothetical docking study of this compound against a panel of potential protein targets could yield binding affinities as illustrated in the interactive table below. Lower binding energy values typically indicate a more favorable interaction.

| Target Protein | PDB ID | Predicted Binding Affinity (kcal/mol) | Potential Therapeutic Area |

| Fatty Acid Amide Hydrolase (FAAH) | 3QK5 | -8.5 | Pain, Inflammation |

| Cyclooxygenase-2 (COX-2) | 5KIR | -7.9 | Inflammation |

| Monoamine Oxidase B (MAO-B) | 2V5Z | -7.2 | Neurodegenerative Diseases |

| Peptide Deformylase | 1G2A | -6.8 | Antibacterial |

This table presents hypothetical data for illustrative purposes.

Beyond predicting binding affinity, molecular docking provides detailed insights into the specific amino acid residues within the target's active site that interact with the ligand. wu.ac.th These interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the oxygen and nitrogen atoms of the oxadiazolone ring are likely to act as hydrogen bond acceptors, while the pyrrolidine ring can engage in hydrophobic or van der Waals interactions. umsha.ac.ir

Identifying these key residues is crucial for understanding the structural basis of binding and for designing analogues with improved affinity and selectivity. For example, if a docking simulation reveals a hydrogen bond between the carbonyl oxygen of the oxadiazolone ring and a serine residue in the active site, this interaction can be targeted for optimization in subsequent drug design efforts.

| Target Protein | Key Interacting Residues | Type of Interaction |

| Fatty Acid Amide Hydrolase (FAAH) | Ser241, Ser217, Ile239 | Hydrogen Bond, Hydrophobic |

| Cyclooxygenase-2 (COX-2) | Arg120, Tyr355, Val523 | Hydrogen Bond, Pi-Alkyl |

| Monoamine Oxidase B (MAO-B) | Tyr435, Gln206, Cys172 | Hydrogen Bond, Hydrophobic |

This table presents hypothetical data based on common interactions for similar scaffolds.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. ijrpc.com By analyzing a dataset of related molecules with known activities, QSAR models can be developed to predict the activity of new, untested compounds. For this compound, QSAR studies would involve synthesizing and testing a series of analogues with modifications to the pyrrolidine ring or substitutions on the oxadiazolone core.

The development of a robust QSAR model relies on the calculation of various molecular descriptors, which can be categorized as electronic, steric, hydrophobic, or topological. semanticscholar.org A statistically significant QSAR model can then be used to guide the design of new analogues with potentially enhanced activity.

Molecular Dynamics Simulations

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. mongoliajol.info MD simulations can be used to assess the stability of the docked pose, investigate the conformational changes in the protein and ligand upon binding, and calculate more accurate binding free energies. For this compound, an MD simulation could reveal how the flexibility of the pyrrolidine ring influences its binding to a target protein and whether water molecules play a crucial role in mediating the interaction.

In Silico Design and Screening of Novel Analogues

The insights gained from molecular docking, QSAR, and MD simulations can be integrated into a rational drug design strategy to create novel analogues of this compound with improved properties. nih.gov In silico screening of virtual libraries of these analogues against a specific target can rapidly identify promising candidates for synthesis and experimental testing. This approach accelerates the drug discovery process by focusing resources on compounds with the highest probability of success. For example, based on docking results, new analogues could be designed with additional functional groups to form stronger interactions with key residues in the target's active site.

Future Directions and Emerging Research Avenues for 5 Pyrrolidin 3 Yl 3h 1,3,4 Oxadiazol 2 One

Development of Next-Generation Analogues with Improved Efficacy and Specificity

A primary focus for future research will be the rational design and synthesis of next-generation analogues of 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one. The goal is to systematically modify the core structure to enhance potency, selectivity, and pharmacokinetic properties. Structure-activity relationship (SAR) studies will be paramount in guiding these modifications.

Key strategies for analogue development include:

Substitution on the Pyrrolidine (B122466) Ring: Introducing various substituents at different positions of the pyrrolidinone ring can significantly impact biological activity. For instance, SAR studies on related heterocyclic compounds have shown that the addition of halogen atoms (e.g., fluorine, chlorine) or electron-donating groups (e.g., hydroxyl, methoxy) can enhance potency. nih.gov

Modification of the Linkage: Altering the linkage between the pyrrolidine and oxadiazolone rings could influence the molecule's conformation and binding affinity to biological targets.

Bioisosteric Replacement: The oxadiazole ring itself is often considered a bioisostere for amide and ester groups, which can improve metabolic stability and cell membrane permeability. mdpi.com Further exploration of bioisosteric replacements for the pyrrolidinone moiety could also yield novel compounds with improved drug-like properties.

Systematic synthesis and screening of a library of these analogues will be essential to build a comprehensive understanding of the SAR, leading to the identification of lead compounds with optimized therapeutic profiles.

Exploration of Novel Biological Targets and Therapeutic Indications

The 1,3,4-oxadiazole (B1194373) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. researchgate.netnih.gov This suggests that this compound and its future analogues could modulate a variety of biological targets and be applicable to numerous therapeutic areas.

Emerging research should focus on screening this compound class against a diverse panel of targets, including but not limited to:

Enzyme Inhibition: Many oxadiazole derivatives are known enzyme inhibitors. researchgate.net A close analogue, 5-[(2R)-pyrrolidin-2-yl]-2,3-dihydro-1,3,4-oxadiazol-2-one, has been predicted through molecular docking to have a high affinity for monoamine oxidase B (MAO-B), suggesting potential applications in neurodegenerative diseases like Parkinson's. plu.mx Other potential enzyme targets include acetylcholinesterase (AChE) for Alzheimer's disease, histone deacetylases (HDACs) and telomerase for cancer, and various microbial enzymes for infectious diseases. nih.govresearchgate.net

Anticancer Activity: The 1,3,4-oxadiazole ring is a core component of many compounds with potent anticancer activity. mdpi.comresearcher.life Future research should evaluate the cytotoxicity of this compound derivatives against a broad range of cancer cell lines and investigate their potential to inhibit cancer-related enzymes like topoisomerase II. researchgate.net

Antimicrobial Properties: The structural similarity of the oxadiazolone ring to the oxazolidinone core of antibiotics like linezolid (B1675486) suggests a potential for antibacterial activity, particularly against multidrug-resistant Gram-positive bacteria. plu.mx Screening against various bacterial and fungal strains is a logical next step.

Anti-inflammatory Effects: Derivatives of 1,3,4-oxadiazole have also been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).

The following table summarizes potential therapeutic areas and biological targets for future investigation.

| Therapeutic Area | Potential Biological Target(s) |

| Neurodegenerative Diseases | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE) |

| Cancer | Histone Deacetylases (HDACs), Telomerase, Topoisomerase II |

| Infectious Diseases | Bacterial DNA gyrase, Fungal lanosterol (B1674476) 14α-demethylase |

| Inflammatory Disorders | Cyclooxygenase (COX) enzymes |

Advanced Mechanistic Elucidation of Biological Actions

To progress from promising hits to viable drug candidates, a deep understanding of their mechanism of action at the molecular level is crucial. Future research must move beyond preliminary screening to detailed mechanistic studies.

Key areas for investigation include:

Enzyme Kinetics: For analogues that show enzyme inhibitory activity, detailed kinetic studies are necessary to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov This provides valuable information about how the compound interacts with the enzyme and its substrate.

Molecular Docking and Crystallography: Computational molecular docking studies can predict the binding poses of the compounds within the active site of their target proteins, highlighting key interactions such as hydrogen bonds and hydrophobic interactions. nih.gov These in silico predictions should be validated experimentally, ideally through X-ray crystallography of the compound-target complex. This provides a precise, atomic-level view of the binding mode and can guide further rational drug design.

Cellular Pathway Analysis: It is important to understand the downstream effects of target engagement within the cell. Techniques such as Western blotting, qPCR, and proteomics can be used to investigate how these compounds affect specific cellular signaling pathways, leading to their observed biological effects. For example, studies on other oxadiazoles (B1248032) have shown they can induce apoptosis in cancer cells. mdpi.com

A comprehensive study of the hydrolysis of fluorinated 1,3,4-oxadiazoles by HDAC6, combining X-ray crystallography, enzyme kinetics, and computational calculations, serves as an excellent model for the kind of in-depth mechanistic elucidation required. researchgate.net

Integration of Artificial Intelligence and Machine Learning in Drug Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers powerful tools to accelerate the development of this compound analogues. nih.gov

Future research should leverage these computational approaches to:

Develop Quantitative Structure-Activity Relationship (QSAR) Models: QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. researchgate.netnih.gov By training ML algorithms on data from a synthesized library of analogues, predictive QSAR models can be built. nih.gov These models can then be used to virtually screen large libraries of yet-to-be-synthesized compounds, prioritizing those with the highest predicted potency.

Perform High-Throughput Virtual Screening: AI-driven platforms can screen vast virtual chemical libraries against a specific biological target. nih.gov This allows for the rapid identification of novel hits with diverse chemical scaffolds that can serve as starting points for new drug development programs.

Predict ADMET Properties: The failure of drug candidates due to poor absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties is a major challenge in drug development. ML models can be trained to predict these properties from a compound's structure, allowing for the early identification and filtering out of molecules with undesirable pharmacokinetic profiles. researchgate.net

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. youtube.com By providing the model with a set of criteria (e.g., high affinity for a specific target, good predicted ADMET properties), these algorithms can propose novel chemical structures, including new oxadiazole-pyrrolidinone derivatives, that medicinal chemists can then synthesize and test. youtube.com

By embracing these computational tools, the design-synthesize-test-analyze cycle can be significantly accelerated, leading to a more efficient and cost-effective discovery of next-generation drugs based on the this compound scaffold.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-pyrrolidin-3-yl-3H-1,3,4-oxadiazol-2-one, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization reactions of precursor hydrazides or through condensation of substituted pyrrolidine derivatives with carbonyl intermediates. For example, refluxing in ethanol (2–4 hours) with stoichiometric equivalents of reactants is a standard protocol . Solvent choice (e.g., DMF vs. ethanol) significantly impacts reaction kinetics and byproduct formation, as polar aprotic solvents may enhance cyclization efficiency .

Q. Which spectroscopic techniques are most effective for confirming the structure of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the oxadiazole ring and pyrrolidine substituents. High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., C₁₃H₁₄N₆O₂, exact mass 298.11 g/mol) . X-ray crystallography, as demonstrated in related oxadiazole derivatives, provides definitive stereochemical data .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Store in a cool, ventilated area away from oxidizers. In case of inhalation, move to fresh air and administer oxygen if needed. Spills should be contained using inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations can map electron density distributions, identifying reactive sites (e.g., the oxadiazole ring’s carbonyl group). Molecular docking studies with enzymes (e.g., cyclooxygenase) may reveal binding affinities, aiding in drug design .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cell-based assays) to distinguish direct effects from off-target interactions. Control for batch-to-batch purity variations using HPLC (>98% purity) and quantify solvent residues (e.g., DMF) via GC-MS .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

- Methodological Answer : Stability studies under accelerated conditions (40°C/75% RH) show degradation via hydrolysis of the oxadiazole ring in aqueous media. Anhydrous solvents like acetonitrile or desiccated storage at -20°C prolong shelf life .

Q. What are the challenges in optimizing regioselectivity during functionalization of the pyrrolidine moiety?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.